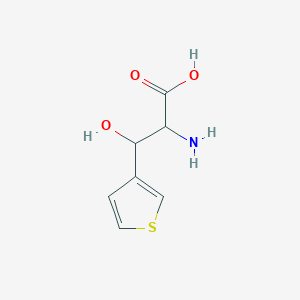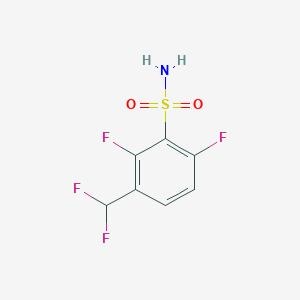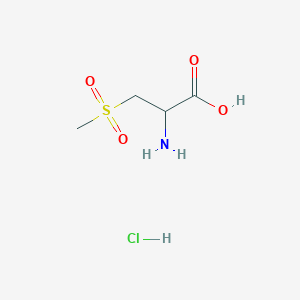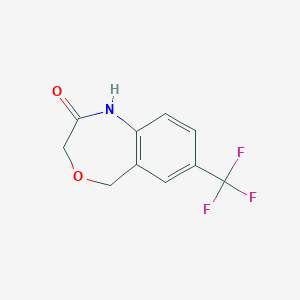![molecular formula C17H16Cl2N2O4 B13555973 [2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 521278-45-5](/img/structure/B13555973.png)
[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl 2,6-dichloropyridine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with two chlorine atoms and a carboxylate group, along with a methoxyphenyl ethyl carbamoyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl 2,6-dichloropyridine-4-carboxylate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acrolein and ammonia.
Carbamoylation: The carbamoyl group can be introduced by reacting the appropriate amine with phosgene or a similar reagent.
Esterification: The final step involves esterification of the carboxylate group with the methoxyphenyl ethyl carbamoyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of {[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl 2,6-dichloropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl ethyl moiety.
2-(4-Chlorophenyl)ethylamine: Similar structure with a chlorophenyl group.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: Contains a phenyl group with various substitutions.
Uniqueness
{[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl 2,6-dichloropyridine-4-carboxylate is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
521278-45-5 |
|---|---|
Molekularformel |
C17H16Cl2N2O4 |
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-24-13-4-2-11(3-5-13)6-7-20-16(22)10-25-17(23)12-8-14(18)21-15(19)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,20,22) |
InChI-Schlüssel |
IXLCMSCBIOQSCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl |
Löslichkeit |
23.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethylspiro[3.4]octan-2-one](/img/structure/B13555895.png)

![2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate](/img/structure/B13555915.png)
![1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13555919.png)
![4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555929.png)

![2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid](/img/structure/B13555944.png)







